N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
Description
N-(5-Methyl-1,2-oxazol-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a 5-methyl-1,2-oxazole substituent via a carboxamide linkage. The pyrazolo-oxazine scaffold is a bicyclic system combining pyrazole and oxazine rings, which is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity . The 5-methyl-1,2-oxazole group is an aromatic heterocycle that may enhance lipophilicity and metabolic stability, as seen in related compounds .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-5-9(14-18-7)12-11(16)8-6-10-15(13-8)3-2-4-17-10/h5-6H,2-4H2,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWCVWQOWUEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the construction of the pyrazolo[3,2-b][1,3]oxazine ring system, which may require specific catalysts and reaction conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.
Scientific Research Applications
N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties
Key properties of related compounds are summarized below:
*Predicted using SwissADME or inferred from structural analogs.
Analytical Characterization
Structural confirmation of related compounds relies on:
- NMR and MS : Used extensively for carbohydrazide derivatives (e.g., compound 12 in ) to verify substituent positions and purity .
Biological Activity
N-(5-Methyl-1,2-oxazol-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. Its unique chemical structure suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features an oxazole ring and a pyrazolo[3,2-b][1,3]oxazine framework which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | This compound |
| PubChem CID | [Not available] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Initial studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition could lead to anti-inflammatory effects similar to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against COX-II with IC50 values comparable to established NSAIDs. For instance:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| N-(5-Methyl-1,2-Oxazol-3-Yl) | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
These findings indicate a promising therapeutic potential for this compound in treating inflammatory conditions.
In Vivo Studies
In vivo research involving animal models has further elucidated the anti-inflammatory effects of this compound. For example:
- Study Design : Mice were administered varying doses of the compound.
- Results : The compound exhibited a dose-dependent reduction in inflammation markers and pain response.
A notable study reported a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib after four hours post-administration.
Case Studies
Several case studies have highlighted the efficacy of N-(5-methyl-1,2-oxazol-3-y) in various models:
- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan injection in rats, the compound significantly reduced paw edema.
- Analgesic Effects : In a formalin test model for pain assessment in mice, the compound demonstrated substantial analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
